molecular formula C21H25ClN2O3 B4425959 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one

Cat. No.: B4425959
M. Wt: 388.9 g/mol
InChI Key: XWTVTFGPTYUSIV-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2-methoxyphenoxypropan-1-one moiety

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-15-8-9-17(22)14-18(15)23-10-12-24(13-11-23)21(25)16(2)27-20-7-5-4-6-19(20)26-3/h4-9,14,16H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTVTFGPTYUSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine under high temperature and pressure.

    Substitution with 5-chloro-2-methylphenyl group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the 2-methoxyphenoxypropan-1-one moiety: This step involves the reaction of the substituted piperazine with 2-methoxyphenoxypropan-1-one under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A related compound with a similar piperazine ring structure but different substituents.

    1-(2-Methoxyphenyl)piperazine: Another similar compound with a methoxyphenyl group attached to the piperazine ring.

Uniqueness

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one

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